(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

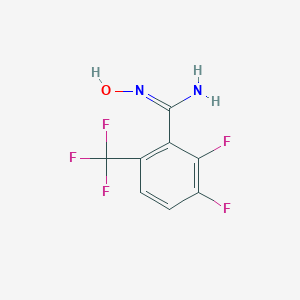

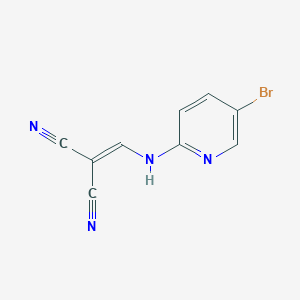

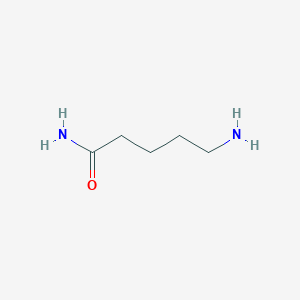

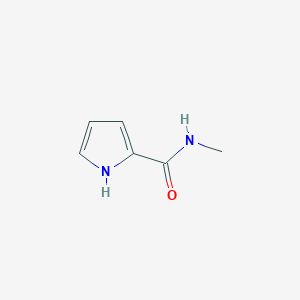

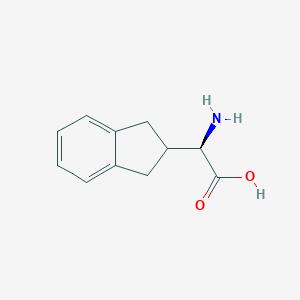

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C9H5BrN4 . It has a molecular weight of 249.07 g/mol . The compound is also known by other synonyms such as 2-[[ (5-bromopyridin-2-yl)amino]methylidene]propanedinitrile .

Molecular Structure Analysis

The compound has a complex structure with a bromopyridyl group attached to a methylene group, which is further connected to a methane-1,1-dicarbonitrile group . The InChI representation of the compound is InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) .

Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.2, indicating its partition coefficient . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its topological polar surface area is 72.5 Ų . The compound has a complexity of 300 .

Aplicaciones Científicas De Investigación

Green Chemistry and Synthesis

A practical synthesis method for 5,5′-Methylene-bis(benzotriazole) demonstrates an efficient, environmentally benign approach to producing versatile intermediates for metal passivators and light-sensitive materials. This method highlights the application of green chemistry principles in synthesizing complex molecules (Gu et al., 2009).

Methane Conversion and Utilization

Research on methane conversion via oxidative methylation of aromatics over zeolite catalysts presents a green chemistry perspective, turning methane into valuable higher hydrocarbons. This conversion process signifies the importance of utilizing methane, a potent greenhouse gas, for producing chemicals of petrochemical relevance while adhering to principles of green chemistry (Adebajo, 2007).

Catalytic and Pyrolysis Approaches

The catalytic and molten media pyrolysis of methane for hydrogen production explores innovative methods to produce hydrogen with minimal CO/CO2 emissions. This research emphasizes the role of catalytic processes in environmental management and the development of sustainable energy resources (Msheik et al., 2021).

Bio-inspired Methane Oxidation

A review on biomimetic approaches to methane hydroxylation sheds light on the potential of emulating natural processes for the direct oxidation of methane. This approach could revolutionize chemical production by providing environmentally friendly solutions to material, energetic, and environmental challenges (Shilov & Shteinman, 2012).

Propiedades

IUPAC Name |

2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWIAEBDXVYDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)